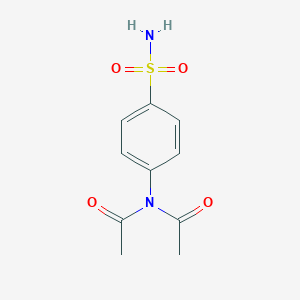

N-acetyl-N-(4-sulfamoylphenyl)acetamide

Description

Historical Context and Evolution of Sulfonamide-Based Chemical Research

The journey of sulfonamide research began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. researchgate.net This groundbreaking discovery, which earned the 1939 Nobel Prize in Physiology or Medicine, revealed that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide (B372717). drugbank.com This realization opened the floodgates for the synthesis and investigation of thousands of sulfanilamide derivatives, leading to the development of a wide array of "sulfa drugs" with improved efficacy and broader applications. researchgate.netijpsjournal.com

Initially, the research was heavily focused on their antimicrobial properties, which proved vital before the widespread availability of penicillin. echemi.com However, the versatility of the sulfonamide scaffold soon led to the discovery of derivatives with a diverse range of biological activities, including diuretic, hypoglycemic, and anticonvulsant properties. nih.govyoutube.com This expansion marked a significant evolution in sulfonamide research, moving from a primary focus on infectious diseases to a broader exploration of their potential in treating a variety of physiological conditions. researchgate.net

Overview of the Chemical Compound's Role in Contemporary Academic Investigations

In modern chemical research, N-acetyl-N-(4-sulfamoylphenyl)acetamide, also known as N4-acetylsulfanilamide, serves as a key intermediate and a metabolic product of certain sulfonamide drugs. caymanchem.com Its primary significance lies in its use as a scaffold for the synthesis of more complex molecules with tailored biological activities. nih.gov Researchers utilize its structure as a starting point for creating novel compounds, such as inhibitors of specific enzymes like carbonic anhydrase and urease. nih.govcaymanchem.com

For instance, studies have demonstrated that derivatives of this compound can be potent inhibitors of tumor-associated carbonic anhydrase isozymes, highlighting its relevance in anticancer drug discovery. caymanchem.com Furthermore, the conjugation of this molecule with other known pharmacophores, such as non-steroidal anti-inflammatory drugs (NSAIDs), has been explored to create new chemical entities with potential synergistic or novel therapeutic effects. nih.gov The investigation of such conjugates allows for the exploration of structure-activity relationships, providing valuable insights for the rational design of new therapeutic agents. nih.govacs.org

Structural Characteristics within the Broader Class of Sulfonamide Acetamides

This compound is a member of the sulfonamide acetamide (B32628) class, which is characterized by the presence of both a sulfonamide (-SO₂NH₂) group and an acetamide (-NHCOCH₃) group attached to a central aromatic ring. The general structure of sulfonamides consists of a sulfonyl group connected to an amine group. youtube.com

X-ray crystallography studies of this compound have provided detailed insights into its three-dimensional structure. researchgate.netnih.gov These studies reveal a dihedral angle between the acetamide group and the benzene (B151609) ring of approximately 15.59 degrees. researchgate.netnih.gov The amino group of the sulfonamide moiety is positioned nearly perpendicular to the benzene ring. researchgate.netnih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, forming supramolecular structures. researchgate.netnih.gov This precise structural information is invaluable for computational modeling and in silico studies aimed at designing new derivatives with specific binding affinities for target proteins.

Detailed Research Findings

The academic importance of this compound and its derivatives is underscored by specific research findings that quantify their biological activities and physicochemical properties.

Physicochemical Properties

The fundamental properties of a compound are crucial for its application in further research and synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S | nih.gov |

| Molecular Weight | 214.24 g/mol | nih.gov |

| Melting Point | 214-217 °C | chemicalbook.com |

| UV/Vis (λmax) | 261 nm | caymanchem.com |

| Solubility in DMSO | ~30 mg/mL | caymanchem.com |

Crystallographic Data

The precise arrangement of atoms in a molecule, determined through X-ray crystallography, is fundamental to understanding its interactions.

| Crystal System | Space Group | a (Å) | c (Å) | Volume (ų) | Source |

|---|---|---|---|---|---|

| Tetragonal | P42₁c | 15.2631 | 8.0571 | 1877.00 | nih.gov |

Enzyme Inhibition Studies

A significant area of research for derivatives of this compound is their ability to inhibit various enzymes. The following table summarizes the inhibition constants (Ki) of a metabolite, 4-Acetamidobenzenesulfonamide (B121751), against different human carbonic anhydrase (CA) isoforms.

| Enzyme | Inhibition Constant (Ki) in nM | Source |

|---|---|---|

| hCA II | 246 | caymanchem.com |

| hCA IX | 135 | caymanchem.com |

| hCA XII | 49 | caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-7(13)12(8(2)14)9-3-5-10(6-4-9)17(11,15)16/h3-6H,1-2H3,(H2,11,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHRDDSCJGHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the Core Scaffold

The fundamental structure of N-acetyl-N-(4-sulfamoylphenyl)acetamide, also known as 4-acetamidobenzenesulfonamide (B121751), is primarily assembled through two reliable and widely utilized synthetic pathways. These methods involve either the acylation of a pre-existing sulfonamide or the reaction of a sulfonyl chloride with an amine.

Acylation of 4-Aminobenzenesulfonamide (Sulfanilamide)

A primary and direct method for synthesizing the N-(4-sulfamoylphenyl)acetamide core is the N-acetylation of 4-aminobenzenesulfonamide, commonly known as sulfanilamide (B372717). nih.govresearchgate.net This reaction targets the free amino group of the sulfanilamide molecule.

A typical laboratory procedure involves dissolving sulfanilamide in a suitable solvent like pyridine (B92270) and then treating it with an acetylating agent, such as acetyl chloride. The reaction is generally conducted under anhydrous conditions at reduced temperatures to control its reactivity. For instance, a solution of sulfanilamide in pyridine can be treated with acetyl chloride at 258 K (–15 °C) and stirred for several hours. nih.gov Following the reaction, a standard workup procedure is employed, which includes removing the pyridine, dissolving the resulting solid in an organic solvent like ethyl acetate (B1210297), and washing it with acidic and basic aqueous solutions to remove impurities. The final product is then isolated by evaporating the solvent and can be further purified by recrystallization from a solvent such as ethanol (B145695), yielding colorless crystals. nih.gov This method has been reported to achieve a yield of 74%. nih.gov

This transformation is also relevant biologically, as sulfanilamide can be converted to 4-acetamidobenzenesulfonamide in the liver via N4-acetylation. researchgate.net

Table 1: Synthesis via Acylation of Sulfanilamide

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sulfanilamide | Acetyl chloride | Pyridine | 4 hours at 258 K | 74% | nih.gov |

Reaction of 4-Acetamidobenzenesulfonyl Chloride with Amine Nucleophiles

An alternative and highly effective route to the core scaffold involves the reaction of 4-acetamidobenzenesulfonyl chloride with an amine nucleophile. In this approach, the sulfonamide group is constructed last. To form the parent compound, 4-acetamidobenzenesulfonamide, the nucleophile used is ammonia (B1221849). jrmds.in

In a representative synthesis, 4-acetamidobenzenesulfonyl chloride is carefully mixed with a concentrated ammonia solution. The reaction is vigorous and exothermic. The resulting paste is typically heated for a short period (e.g., 30 minutes at 70 °C) to ensure the completion of the reaction. After cooling and neutralization with a dilute acid, the crude 4-acetamidobenzenesulfonamide precipitates and can be collected by filtration. jrmds.in This crude product is often pure enough for subsequent synthetic steps, but it can be recrystallized from hot water to obtain a product with a melting point of 219 °C. jrmds.in

This method is also the foundation for creating a wide array of N-substituted derivatives, as discussed in section 2.2.1.

Advanced Derivatization Strategies and Scaffold Modification

The 4-acetamidobenzenesulfonamide scaffold serves as a versatile starting point for the synthesis of more complex molecules. Advanced derivatization strategies typically focus on modifying the sulfamoyl moiety or using the scaffold as a platform to build heterocyclic conjugates. nih.gov

N-Substitution of the Sulfamoyl Moiety

The reaction of 4-acetamidobenzenesulfonyl chloride with various primary or secondary amines is a robust strategy for introducing a wide range of substituents onto the sulfamoyl nitrogen atom. This approach allows for systematic modification of the molecule's properties. nih.gov

The general procedure involves adding a solution of 4-acetamidobenzenesulfonyl chloride in a solvent like dichloromethane (B109758) dropwise to a stirred mixture of the desired amine and a base, such as sodium carbonate, in the same solvent. The reaction is typically carried out at room temperature. nih.gov After the reaction is complete, the mixture is washed with water, and the organic layer is separated, dried, and evaporated. The resulting crude product can then be purified using column chromatography. nih.gov

This methodology has been successfully used to synthesize a diverse library of derivatives with high yields.

Table 2: Examples of N-Substituted 4-Acetamidobenzenesulfonamide Derivatives

| Amine Nucleophile | Product Name | Yield | Reference |

|---|---|---|---|

| Cyclohexylamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 70% | nih.gov |

| Cyclopentylamine | N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide | 69% | nih.gov |

| Phenethylamine | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | 85% | nih.gov |

| Pyridin-2-ylmethylamine | N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide | 70% | nih.gov |

| 2-(Pyridin-2-yl)ethanamine | N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide | 78% | nih.gov |

Formation of Heterocyclic Conjugates

The core scaffold can also be elaborated to include various heterocyclic ring systems, a common strategy in medicinal chemistry to access novel chemical space and biological activities.

Pyrazoline rings are five-membered heterocyclic structures that can be appended to the core scaffold. A common and effective method for their formation involves the cyclization of a chalcone (B49325) precursor with a hydrazine (B178648) derivative. dergipark.org.trthepharmajournal.com

A specific synthetic route to create pyrazoline derivatives of N-(4-sulfamoylphenyl)acetamide involves a multi-step process. researchgate.netjrmds.in First, a hydrazine-containing intermediate is synthesized from sulfanilamide. This can be achieved by reacting sulfanilamide with chloroacetyl chloride to form 2-chloro-N-(4-sulfamoylphenyl) acetamide (B32628), which is then treated with hydrazine to yield 2-hydrazineyl-N-(4-sulfamoylphenyl) acetamide. researchgate.netjrmds.in

Separately, chalcones (α,β-unsaturated ketones) are prepared via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and an aromatic aldehyde. researchgate.netjrmds.in

Finally, the pyrazoline ring is formed by reacting the synthesized 2-hydrazineyl-N-(4-sulfamoylphenyl) acetamide with a chalcone derivative in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, and upon cooling, the pyrazoline product precipitates and can be purified by recrystallization. researchgate.netjrmds.in This reaction results in the formation of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide derivatives. jrmds.in

Table 3: Synthesis of a Pyrazoline Derivative

| Step | Reactants | Reagents/Solvents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-hydrazineyl-N-(4-sulfamoylphenyl) acetamide, Aromatic Chalcone | Ethanol, Glacial Acetic Acid | 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | researchgate.netjrmds.in |

Thiazole-Based Scaffolds

The synthesis of thiazole-containing N-(4-sulfamoylphenyl)acetamide derivatives is a significant area of research. One common approach begins with the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide from sulfanilamide and chloroacetyl chloride. This intermediate can then be reacted with thiourea (B124793) to form a 2-aminothiazole (B372263) ring. Further modifications, such as reactions with various aromatic aldehydes, can lead to a diverse range of thiazole-based scaffolds.

For instance, the reaction of N-(4-acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide with thiosemicarbazide (B42300) in the presence of acetic acid yields thiazole-containing coumarin (B35378) derivatives. Another strategy involves the condensation of thioureas with α-bromophenylethanones to afford the 2-amino-1,3-thiazole skeleton, which can be further elaborated.

Table 1: Synthesis of Thiazole-Based Scaffolds

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Sulfanilamide | 1. Chloroacetyl chloride 2. Thiourea | 2-Amino-N-(4-sulfamoylphenyl)acetamide | researchgate.net |

| N-(4-acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide | Thiosemicarbazide, Acetic acid | Thiazole-coumarin hybrid | researchgate.net |

Oxadiazole Acetamide Hybrids

The synthesis of 1,3,4-oxadiazole (B1194373) acetamide hybrids often commences with the conversion of a carboxylic acid to its corresponding hydrazide. For example, phenylacetic acid can be esterified, treated with hydrazine to form a hydrazide, and then cyclized with carbon disulfide in the presence of a base to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. This intermediate can subsequently be reacted with N-substituted-2-bromoacetamides to produce the final N-aryl-2-{[5-(substituted)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. nih.gov

Another route involves the reaction of hydrazide precursors with acyl chlorides to form di-halogenated hydrazines, which are then cyclized using phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. ijper.org

Table 2: Synthesis of Oxadiazole Acetamide Hybrids

| Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Phenylacetic acid | 1. Ethanol, H2SO4 2. Hydrazine 3. CS2, KOH | 5-Benzyl-1,3,4-oxadiazole-2-thiol | nih.gov |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | N-substituted-2-bromoacetamides, NaH, DMF | 5-Benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide derivatives | nih.gov |

| Carprofen hydrazide | Acyl chloride, Pyridine | Dihalogenated hydrazine | ijper.org |

Coumarin-Containing Derivatives

The synthesis of coumarin-containing sulfonamides can be achieved through various pathways. A common method involves the reaction of a substituted phenol (B47542) with a suitable reagent to construct the coumarin ring, followed by the introduction of the sulfonamide moiety. For example, 4-hydroxycoumarin (B602359) can be reacted with sulfonyl chlorides to produce coumarin-4-sulfonates. mmv.org

In another approach, 4-hydroxy-6-substituted coumarins are treated with chlorosulfonic acid to yield coumarin sulfonyl chlorides. These can then be reacted with various amines or sulfa drugs to produce a range of coumarin-3-sulfonamides. iaea.orgnih.gov The synthesis of coumarin acetamide derivatives has also been reported, starting from salicylaldehyde (B1680747) and N-acetyl glycine. beilstein-journals.org

Table 3: Synthesis of Coumarin-Containing Derivatives

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin | Sulfonyl chloride | Coumarin-4-sulfonate | mmv.org |

| 4-Hydroxy-6-substituted coumarin | Chlorosulfonic acid, various amines | Coumarin-3-sulfonamide derivatives | iaea.orgnih.gov |

Triazole Acetamide Compounds

Triazole acetamide derivatives are often synthesized through multi-step sequences. A general route involves the formation of a triazole ring, which is then functionalized with an acetamide side chain. For instance, a carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized to form a 1,2,4-triazole-3-thione. This intermediate can be reacted with various halo-acetamide derivatives to yield 2-(4H-1,2,4-triazole-3-ylthio)acetamide compounds. researchgate.net

Another strategy involves the reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-substituted phenylacetamide to furnish N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide derivatives. nih.gov

Table 4: Synthesis of Triazole Acetamide Compounds

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Phenolic compounds | 1. Hydrazine 2. CS2, KOH 3. Halo-acetamide derivatives | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives | researchgate.net |

| 5-Amino-3-phenyl-1,2,4-triazole | 2-Chloro-N-substituted phenylacetamide, Pyridine | N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide | nih.gov |

Imidazole (B134444) Acetamide Derivatives

The synthesis of imidazole acetamide derivatives can be achieved through various routes. One method involves the alkylation of a nitroimidazole, followed by reduction of the nitro group to an amine. This amino derivative is then acylated with a phenylacetic acid derivative using a coupling agent to yield the final imidazole-4-N-acetamide. psu.edu

A green chemistry approach involves a one-pot, three-component reaction of an amine, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride under solvent-free conditions to produce imidazolidin-4-one (B167674) derivatives. mdpi.com

Table 5: Synthesis of Imidazole Acetamide Derivatives

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Nitroimidazole | 1. Alkylating agent 2. Pd/C, HCl 3. Phenylacetic acid derivative, coupling agent | Imidazole-4-N-acetamide derivative | psu.edu |

Conjugation with Other Organic Frameworks (e.g., Chalcones, Indoles, Diazo Dyes)

The N-(4-sulfamoylphenyl)acetamide scaffold can be conjugated with other organic frameworks to create hybrid molecules with potentially enhanced properties.

Chalcones: Chalcone-sulfonamide hybrids can be synthesized via a Claisen-Schmidt condensation. This typically involves the reaction of a substituted acetophenone (bearing the sulfonamide moiety) with an aromatic aldehyde in the presence of a base. For example, N-(4-acetylphenyl)-4-methylbenzenesulfonamide can be condensed with various aromatic aldehydes to produce N-[4-cinnamoylphenyl]-4-methylsulfonamides. psu.edu

Indoles: The synthesis of indole-sulfonamide derivatives has been reported, although direct conjugation with this compound is less common. Typically, an indole (B1671886) core is functionalized with a sulfonamide group, which can then be further modified. nih.gov

Diazo Dyes: Azo dyes containing a sulfonamide group can be prepared through a diazo-coupling reaction. This involves the diazotization of a sulfonamide-containing aniline (B41778) (such as sulfanilamide or its acetylated form) with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable aromatic compound, such as a phenol or an aniline derivative. prgscience.commdpi.com

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the synthetic routes to these derivatives is highly dependent on the reaction conditions and the use of appropriate catalytic systems.

For the synthesis of sulfonamides from sulfonyl chlorides and amines, the choice of base and solvent is crucial. Pyridine is often used as both a solvent and a base. brieflands.com In other cases, inorganic bases like potassium carbonate are employed in solvents such as dichloromethane or under solvent-free conditions. nih.govtandfonline.com

In the synthesis of coumarin-sulfonamides, the reaction of coumarin sulfonyl chlorides with amines is often carried out by refluxing in absolute ethanol. iaea.org For the formation of triazole rings, cyclization reactions are frequently performed under reflux in ethanol. nih.gov The synthesis of oxadiazoles (B1248032) from hydrazides can be achieved using reagents like phosphorus oxychloride. ijper.org

Catalytic systems are also employed to improve yields and reaction rates. For instance, the amidation of sulfonyl fluorides can be efficiently catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netscispace.com In peptide synthesis involving N-arylation of amides, various catalysts and coupling agents are utilized. nih.govresearchgate.net The direct catalytic amidation of carboxylic acids and amines is an area of active research, with boric acid and other Lewis acids showing promise. catalyticamidation.infomdpi.com

Table 6: Examples of Optimized Reaction Conditions and Catalysts

| Reaction Type | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Sulfonamide synthesis | Pyridine | 258 K to room temperature | brieflands.com |

| Chalcone-sulfonamide synthesis | K2CO3 | Solvent-free, room temperature | nih.gov |

| Coumarin-sulfonamide synthesis | - | Reflux in absolute ethanol | iaea.org |

| Sulfonyl fluoride (B91410) amidation | 1-Hydroxybenzotriazole (HOBt) | - | researchgate.netscispace.com |

Methodologies for Reaction Monitoring and Product Isolation

The successful synthesis of this compound and related sulfonamide derivatives relies on precise reaction monitoring and robust purification protocols to ensure the isolation of a high-purity product. Research findings highlight a combination of chromatographic and crystallization techniques as central to these processes.

Reaction Monitoring

The progress of the synthesis is primarily monitored using chromatographic methods. Thin-Layer Chromatography (TLC) is a key technique employed to track the consumption of reactants and the formation of the product. nih.gov This method allows for a rapid assessment of the reaction's status, indicating when the reaction has reached completion.

| Technique | Purpose | Description | Reference(s) |

| Thin-Layer Chromatography (TLC) | Reaction Progress Monitoring | Used to follow the conversion of starting materials, such as 4-(acetylamino)benzenesulfonyl chloride, to the final product. The reaction is considered complete when the starting materials are no longer detected. | nih.gov |

Product Isolation and Purification

Once the reaction is complete, a multi-step process is employed to isolate and purify the target compound. The general procedure involves quenching the reaction, separating the crude solid, washing it to remove impurities, and finally, purifying it through recrystallization.

The initial isolation often involves neutralizing the reaction mixture or quenching it with water, which causes the crude product to precipitate out of the solution. nih.govprepchem.commdpi.com This solid is then collected by filtration. nih.govprepchem.com

A series of washing steps is critical for removing residual acids, bases, and other soluble impurities. The specific washing agents can vary depending on the synthetic route. For instance, after a reaction involving pyridine, the isolation process may include dissolving the solid in an organic solvent like ethyl acetate, followed by sequential washes with 3 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. nih.govresearchgate.net In other procedures, a simple wash with cold water is sufficient. prepchem.com

The final and most crucial step for obtaining a high-purity product is crystallization or recrystallization. prepchem.com Various solvent systems have been documented to be effective. The crude product can be crystallized from hot water to yield colorless crystals. prepchem.com Alternatively, dissolving the crude solid in methanol (B129727) followed by slow evaporation of the solvent is another effective method. nih.gov Recrystallization from ethanol has also been successfully used to produce colorless prisms of the final compound. researchgate.net

| Step | Method | Details | Reference(s) |

| Initial Separation | Precipitation & Filtration | The reaction mixture is often treated with water or neutralized to precipitate the crude product, which is then collected by filtration. | nih.govprepchem.com |

| Washing | Liquid-Liquid Extraction / Washing | The crude solid may be washed with cold water. prepchem.com Alternatively, it can be dissolved in ethyl acetate and washed with 3 M hydrochloric acid, saturated sodium bicarbonate, and brine to remove impurities. nih.govresearchgate.net | |

| Solvent Removal | Evaporation in Vacuo | Solvents used in the reaction, such as pyridine, can be removed under vacuum. | nih.govresearchgate.net |

| Final Purification | Crystallization / Recrystallization | The crude product is purified by dissolving it in a suitable hot solvent and allowing it to cool, or by slow evaporation. Effective solvents include hot water, methanol, and ethanol. nih.govprepchem.comresearchgate.net |

Product Characterization

The identity and purity of the isolated this compound are confirmed using various analytical methods. The melting point of the purified compound is a key indicator of purity, with reported values around 219 °C. prepchem.com Spectroscopic techniques provide structural confirmation.

| Parameter / Method | Reported Data / Findings | Reference(s) |

| Melting Point | 219 °C (from hot water crystallization). prepchem.com 493 K (220 °C) (from methanol crystallization). nih.gov 491–492 K (218–219 °C) (from ethanol recrystallization). researchgate.net | nih.govprepchem.comresearchgate.net |

| UV/Vis Spectroscopy | λmax: 261 nm | caymanchem.com |

| Single-Crystal X-ray Diffraction | The molecular structure has been confirmed, revealing details such as torsion angles and the formation of N–H···O hydrogen bonds that define the crystal packing. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are standard for characterizing related acetamide-sulfonamide compounds, confirming the presence of acetyl and aromatic protons and carbons. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| Infrared (IR) Spectroscopy | Used to identify characteristic functional group vibrations, such as N-H and S=O stretches in related sulfonamides. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of related structures. nih.govnist.gov | nih.govnist.gov |

Advanced Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic analysis provides essential information regarding the functional groups and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of N-acetyl-N-(4-sulfamoylphenyl)acetamide in solution.

¹H-NMR: In ¹H-NMR spectra, the proton of the acetamide (B32628) group (-NH) typically appears as a peak in the range of δ 10.06–11.1 ppm. A singlet corresponding to the methyl protons (-CH₃) of the acetyl group is observed between δ 1.78–1.98 ppm. The aromatic protons on the phenyl ring present more complex splitting patterns.

¹³C-NMR: The ¹³C-NMR spectrum confirms the presence of key carbon environments. The carbonyl carbon (C=O) of the acetamide group gives a characteristic signal in the region of δ 170.3–176.4 ppm. The acetyl carbon (-CH₃) resonates at a chemical shift of approximately δ 24.2–26.2 ppm.

| NMR Data Highlights for this compound Derivatives | |

| Nucleus | Functional Group |

| ¹H | Acetamide (-NH) |

| ¹H | Acetyl (-CH₃) |

| ¹³C | Carbonyl (C=O) |

| ¹³C | Acetyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The spectrum shows distinct absorption bands that confirm the compound's structure. Key absorption bands include the sulfonyl-NH stretch, which appears around 3458–3465 cm⁻¹, and the amide-NH stretch, observed near 2919–2926 cm⁻¹. The sulfonamide group (-NH-S=O) is identified by its asymmetrical and symmetrical stretching vibrations, which occur at approximately 1359–1366 cm⁻¹ and 1138–1142 cm⁻¹, respectively. The presence of the carbonyl group (-C=O) is confirmed by a strong absorption band around 1710 cm⁻¹.

| Characteristic IR Absorption Bands | |

| Functional Group | Vibrational Mode |

| Sulfonyl (-NH) | Stretch |

| Amide (-NH) | Stretch |

| Carbonyl (-C=O) | Stretch |

| Sulfonamide (-NH-S=O) | Asymmetric Stretch |

| Sulfonamide (-NH-S=O) | Symmetric Stretch |

Mass Spectrometry (EI-MS, GC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the protonated molecule [M+H]⁺ can be observed. For this compound, which has a molecular weight of 214.24 g/mol , the precursor ion is detected at an m/z of approximately 215.0485.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula, C₈H₁₀N₂O₃S, to verify the purity and empirical formula of the synthesized compound.

| Elemental Composition of C₈H₁₀N₂O₃S | ||

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 44.85 |

| Hydrogen | H | 4.70 |

| Nitrogen | N | 13.08 |

| Oxygen | O | 22.40 |

| Sulfur | S | 14.97 |

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. The compound crystallizes in the tetragonal space group P421c. nih.govresearchgate.net

| Crystallographic Data | |

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| Crystal System | Tetragonal |

| Space Group | P421c |

| a | 15.2631 (4) Å |

| c | 8.0571 (4) Å |

| Volume | 1877.00 (11) ų |

| Temperature | 100 K |

Detailed Conformational Analysis and Torsion Angle Determination

The crystal structure reveals the specific conformation of the molecule. The amide residue is twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net The dihedral angle between the acetamide group and the benzene ring is 15.59 (12)°. nih.govresearchgate.net The amino group of the sulfonamide moiety adopts a position nearly perpendicular to the benzene ring. nih.govresearchgate.net This conformation is quantitatively described by key torsion angles.

| Selected Torsion Angles | |

| Atoms | **Angle (°) ** |

| C7—N2—C4—C3 | -166.2 (2) |

| N1—S1—C1—C2 | 109.4 (2) |

In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular tube-like structures. nih.govresearchgate.net

Elucidation of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound is a well-defined architecture primarily governed by hydrogen bonding. In the crystalline state, individual molecules of the compound are linked, forming supramolecular tubes that extend parallel to the nih.gov crystal axis. nih.govresearchgate.net This specific arrangement is a consequence of amine–amide N—H⋯O interactions. nih.govresearchgate.net

The structural integrity of the crystal is further reinforced by the interconnection of these tubes, which creates a comprehensive three-dimensional network. nih.govresearchgate.net This is achieved through amide–sulfonamide N—H⋯O hydrogen bonds, which link the parallel supramolecular tubes. nih.govresearchgate.net The acetamide group is observed to be twisted out of the plane of the benzene ring, with a C7—N2—C4—C3 torsion angle of -166.2 (2)°. nih.govresearchgate.net Additionally, the amino group is positioned nearly perpendicular to the benzene ring, as indicated by the N1—S1—C1—C2 torsion angle of 109.4 (2)°. nih.govresearchgate.net

Characterization of Hydrogen Bonding Networks in Crystalline Structures

The crystalline structure of this compound is characterized by a robust network of hydrogen bonds. Each of the N—H hydrogen atoms in the molecule participates in a hydrogen bond with an oxygen atom. nih.govresearchgate.net A notable feature of this network is the bifurcated nature of the amide-O3 atom, which acts as an acceptor for two separate hydrogen bonds. nih.govresearchgate.net

The amino-H atoms form bridges with the amide-O atoms, which is the primary interaction responsible for the generation of the aforementioned supramolecular tubes along the c-axis. nih.govresearchgate.net The three-dimensional architecture is completed by hydrogen bonds formed between the amide-H and the oxygen atoms of the sulfonamide group. nih.govresearchgate.net

A summary of the key hydrogen bond geometries is provided in the table below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O3 | 0.88(1) | 2.08(1) | 2.935(3) | 163(3) |

| N2—H3···O1 | 0.88(1) | 2.34(2) | 3.156(3) | 155(2) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govresearchgate.net

The crystal studied was identified as a racemic twin. nih.govresearchgate.net The refinement of the crystal structure data resulted in an R-factor of 0.032 and a wR factor of 0.079, indicating a high-quality structural determination. nih.govresearchgate.net

Investigations into the Molecular Mechanisms of Action

Enzyme Inhibition Studies and Target Identification

Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.gov It catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.govnih.gov Sulfonamides, due to their structural similarity to pABA, act as competitive inhibitors of DHPS. nih.govwikipedia.org This inhibition disrupts the synthesis of folic acid, a precursor necessary for the production of nucleic acids, thereby halting bacterial growth and division. wikipedia.orgyoutube.comyoutube.com This mechanism forms the basis of the bacteriostatic action of sulfa drugs. wikipedia.orgyoutube.com

The interaction involves the sulfonamide molecule competing with pABA for the active site of the DHPS enzyme. nih.gov Beyond simple competitive inhibition, some sulfonamides can also act as alternative substrates, leading to the formation of dead-end pterin-sulfonamide products that are unable to proceed in the folate pathway. nih.gov The development of resistance to sulfonamides is a significant clinical issue, often arising from mutations in the DHPS enzyme that selectively reduce the binding affinity of the drugs without compromising the enzyme's catalytic function for its natural substrate, pABA. nih.govfrontiersin.org

Recent research has focused on developing novel sulfonamide derivatives and dual-target inhibitors to overcome resistance. For instance, a series of N-sulfonamide 2-pyridone derivatives were designed to inhibit both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.govacs.org One of the most potent compounds from this series, compound 11a , demonstrated significant inhibition against both enzymes. acs.org

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Selected Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Source |

|---|

IC50: The half maximal inhibitory concentration.

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory processes. nih.govfrontiersin.org Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. frontiersin.orgnih.gov

The phenylsulfonamide moiety is a cornerstone of many selective COX-2 inhibitors, such as celecoxib. frontiersin.orgnih.gov This group binds to a specific polar side pocket present in the COX-2 enzyme but absent in COX-1, which accounts for the selectivity. nih.gov Research has explored various sulfonamide-containing scaffolds to identify potent and selective COX-2 inhibitors.

For example, a series of dihydropyrazole derivatives featuring a sulfonamide moiety were synthesized and evaluated for COX inhibition. mdpi.com Several of these compounds showed high selectivity for COX-2. mdpi.com Similarly, studies on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles also revealed potent and selective COX-2 inhibition. nih.gov In another study, new conjugates were developed by linking naproxen (B1676952) with various sulfa drugs, including sulfacetamide. frontiersin.org The resulting compounds were screened for their ability to inhibit COX-2, with the naproxen-sulfamethoxazole conjugate showing significant inhibition. frontiersin.org

Table 2: COX-2 Inhibition Data for Selected Sulfonamide Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Source |

|---|---|---|---|---|

| Celecoxib | 0.05 | 14.7 | 294 | nih.gov |

| Compound 6b (thiazolyl benzenesulfonamide (B165840) analogue) | 0.04 | 13.16 | 329 | nih.gov |

| Compound 6j | 0.04 | 12.48 | 312 | nih.gov |

*Data reported as percent inhibition at a given concentration, not IC50.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In medicine, it is a significant virulence factor for several pathogens, including Helicobacter pylori, where the ammonia produced neutralizes gastric acid, facilitating bacterial colonization and leading to conditions like gastritis and peptic ulcers. nih.gov Therefore, inhibiting urease is a valuable therapeutic strategy. nih.gov

The sulfonamide scaffold has been extensively used in the design of potent urease inhibitors. nih.gov A recent study detailed the design and synthesis of new sulfonamide-1,2,3-triazole-acetamide derivatives. nih.gov All fifteen synthesized compounds showed greater potency against jack bean urease than the standard inhibitor, thiourea (B124793). nih.gov Compound 11b from this series was particularly potent, with an IC50 value nearly 200 times lower than that of thiourea. nih.gov In another study, conjugates of naproxen and various sulfa drugs were evaluated, with several showing competitive inhibition of urease. frontiersin.org

Table 3: Urease Inhibition Data for Selected Sulfonamide Derivatives

| Compound | Urease IC50 (µM) | Source |

|---|---|---|

| Thiourea (Standard) | 23.76 | nih.gov |

| Compound 11b (sulfonamide-1,2,3-triazole-acetamide derivative) | 0.12 | nih.gov |

| Naproxen-sulfathiazole conjugate | 5.82 | frontiersin.org |

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and other conditions. nih.govnih.gov The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group and the hallmark of most CA inhibitors. nih.gov

Sulfonamides have been shown to inhibit various human (hCA) and bacterial CA isoforms. mdpi.comnih.gov A study on N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to the topic compound, demonstrated potent inhibition against several human isoforms (hCA I, II, and VII). mdpi.comnih.govtuni.fi Many of these compounds were more effective than the standard drug acetazolamide. mdpi.comnih.govtuni.fi

These compounds were also tested against β-CAs from Mycobacterium tuberculosis (Mtb), a potential target for new anti-tuberculosis drugs. nih.gov The mycobacterial enzymes MtCA1 and MtCA2 were effectively inhibited by these sulfonamides, with MtCA2 being particularly sensitive. mdpi.comnih.govtuni.fi This suggests that sulfonamide-based inhibitors could be a promising avenue for developing novel antimycobacterial agents. nih.gov

Table 4: Inhibition Constants (Kᵢ) for N-((4-sulfamoylphenyl)carbamothioyl)acetamide against Various Carbonic Anhydrase Isoforms

| Enzyme Isoform | Inhibition Constant (Kᵢ, nM) | Source |

|---|---|---|

| hCA I | 87.6 | mdpi.com |

| hCA II | 5.3 | mdpi.com |

| hCA VII | 1.1 | mdpi.com |

| MtCA1 | 108.4 | mdpi.com |

| MtCA2 | 22.7 | mdpi.com |

| MtCA3 | >10000 | mdpi.com |

| Acetazolamide (hCA I) | 250 | mdpi.com |

| Acetazolamide (hCA II) | 12.5 | mdpi.com |

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine (B1211576), serotonin, and norepinephrine. There are two isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. mdpi.com

Benzenesulfonamide derivatives have been identified as potent and selective inhibitors of MAO-B. mdpi.com In one study, a series of novel benzylamine-sulfonamide derivatives were synthesized and found to selectively inhibit MAO-B. nih.gov Two compounds, 11 and 12 , which contain an N-(4-sulfamoylphenyl)acetamide core structure, were found to be the most potent, with IC50 values in the low nanomolar range, comparable to the reference drug selegiline. nih.gov Another study synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide and found it to be a selective MAO-B inhibitor. mdpi.com

Table 5: MAO-B Inhibition Data for Selected Sulfonamide Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Source |

|---|---|---|---|

| Selegiline (Standard) | 0.037 | Not Reported | nih.gov |

| Compound 11 (N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide) | 0.041 | >100 | nih.gov |

| Compound 12 (2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide) | 0.065 | >100 | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan. nih.govnih.gov In the context of cancer, IDO1 is often overexpressed in tumor cells, leading to a depletion of tryptophan and an accumulation of its metabolites, which suppresses the anti-tumor immune response. nih.govpatsnap.com Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. semanticscholar.org

Secondary sulfonamides have been identified as a class of IDO1 inhibitors. nih.govnih.gov The sulfonyl group can act as a heme-binding function, coordinating to the iron atom in the active site of IDO1. nih.gov In a screening of a compound library, a secondary sulfonamide, BS-1 , was identified as an initial hit. nih.gov Further synthesis and evaluation of related secondary sulfonamides led to the discovery of more potent inhibitors, such as compounds 5d , 5l , and 8g , which showed significantly improved activity. nih.govnih.gov

Table 6: IDO1 Inhibition Data for Selected Secondary Sulfonamides

| Compound | IDO1 IC50 (µM) (HeLa cell-based assay) | Source |

|---|---|---|

| BS-1 | 48.42 | nih.gov |

| Compound 5d | 1.83 | nih.gov |

| Compound 5l | 1.58 | nih.gov |

Chymotrypsin (B1334515) Inhibition

Research into a series of synthetic N-substituted sulfamoylacetamides, which includes the structural class of N-acetyl-N-(4-sulfamoylphenyl)acetamide, has identified these compounds as moderate inhibitors of α-chymotrypsin. rsc.org A study involving the synthesis of various N-[(substitutedsulfamoyl)phenyl]acetamides confirmed their inhibitory activity against this digestive enzyme. While the entire series of synthesized derivatives was screened, the results indicated that most of the compounds demonstrated a moderate level of enzyme inhibition. rsc.org This suggests that the this compound scaffold is a viable starting point for designing chymotrypsin inhibitors.

Molecular Interactions with Protein Active Sites

The molecular structure of this compound provides insight into its potential interactions with protein active sites. Crystal structure analysis reveals that the molecule has distinct hydrogen bonding capabilities. nih.govresearchgate.net Specifically, the N—H hydrogen atoms of both the amide and the sulfonamide groups can form hydrogen bonds with oxygen atoms. nih.govresearchgate.net In its crystalline form, these interactions lead to the formation of a three-dimensional architecture where amine–amide N—H⋯O interactions create supramolecular structures. nih.govresearchgate.net

This capacity for hydrogen bonding is crucial for its interaction with protein active sites. Theoretical studies on related sulfonamide and acetamide (B32628) compounds binding to the active site of carbonic anhydrase, which contains a zinc ion (Zn2+), provide a model for these interactions. nih.gov These studies suggest that the sulfonamide group typically binds in its deprotonated form via the nitrogen atom to the metal ion in the enzyme's active site. nih.gov The interaction is further stabilized by hydrogen bonding between the sulfonamide's NH group and oxygen atoms and amino acid residues within the active site, such as Thr 199. nih.gov Similarly, the acetamide group's carbonyl oxygen can coordinate with the active site's metal ion. nih.gov Molecular docking studies on similar acetamide-sulfonamide scaffolds have also highlighted the importance of hydrogen bonds and hydrophobic interactions in binding to enzyme active sites. mdpi.com

The table below summarizes the key potential molecular interactions based on studies of this compound and related structures.

| Interacting Group of Compound | Potential Interacting Partner in Protein | Type of Interaction | Reference |

| Sulfonamide N-H | Oxygen atoms (e.g., from amino acid residues) | Hydrogen Bond | nih.gov |

| Amide N-H | Oxygen atoms (e.g., from amino acid residues) | Hydrogen Bond | nih.gov |

| Sulfonamide Group (deprotonated) | Metal ions (e.g., Zn2+) in active site | Coordination Bond | nih.gov |

| Acetamide Carbonyl Oxygen | Metal ions (e.g., Zn2+) in active site | Coordination Bond | nih.gov |

| Phenyl Ring | Hydrophobic pockets in active site | Hydrophobic Interaction | mdpi.com |

Modulation of Specific Biochemical Pathways and Cellular Processes

The biological activity of sulfonamide derivatives, including this compound, has been linked to the modulation of specific biochemical pathways. A significant area of interest is their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. nih.govresearchgate.net The structural features of these sulfonamides are key to this selective inhibition.

Metabolic reprogramming is a fundamental way in which cellular functions are modulated, with metabolites acting as substrates, products, and regulators of enzymes and signaling pathways. acs.org Compounds like this compound can influence these pathways. For instance, the inhibition of enzymes like COX-2 directly alters the production of prostaglandins, which are key cellular signaling molecules. Furthermore, studies on other acetamide-containing scaffolds have shown they can impact cellular metabolism, such as inhibiting fatty acid oxidation and oxidative phosphorylation, which can have downstream effects on cell fate and chemoresistance in cancer cells. acs.org

DNA Binding Mechanisms and Interactions

While direct studies on the DNA binding of this compound are not specified in the provided context, research on related sulfonamide derivatives indicates a capacity for DNA interaction. rsc.orgresearchgate.net Experimental and computational analyses of newly synthesized sulfonamide derivatives have shown that these molecules can act as effective DNA binders. rsc.orgresearchgate.net

The primary mechanism of interaction appears to be a mixed mode, involving both intercalation and groove binding. rsc.orgnih.govresearchgate.net Intercalation involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix. Groove binding involves the molecule fitting into the minor or major grooves of the DNA. Molecular docking studies have visualized these interactions, showing hydrogen bonds forming between the sulfonamide's oxygen or sulfur atoms and DNA base pairs. nih.gov The binding affinity is often quantified by the binding constant (Kb), with higher values indicating stronger interaction. rsc.orgnih.gov

The table below outlines the observed DNA binding characteristics for related sulfonamide derivatives.

| Interaction Type | Description | Method of Observation | Reference |

| Intercalation | Stacking of the aromatic ring system between DNA base pairs. | UV-visible Spectroscopy, Viscometry | rsc.orgresearchgate.net |

| Groove Binding | Fitting of the molecule within the grooves of the DNA helix. | Molecular Docking, Fluorescence Spectroscopy | rsc.orgresearchgate.net |

| Hydrogen Bonding | Formation of H-bonds between the compound and DNA bases. | Molecular Docking | nih.gov |

These findings on related compounds suggest that this compound may also possess the ability to interact with DNA, a characteristic that is fundamental to the mechanism of action for many therapeutic agents.

Structure Activity Relationship Sar and in Silico Approaches

Empirical Structure-Activity Relationship (SAR) Determinations

Empirical SAR studies for N-acetyl-N-(4-sulfamoylphenyl)acetamide and its analogs have been crucial in identifying the key structural motifs responsible for their biological effects. These studies involve systematically altering parts of the molecule and observing the resulting changes in activity.

The core scaffold of this compound, consisting of an acetamide (B32628) group linked to a phenylsulfonamide core, is a well-established pharmacophore in medicinal chemistry. The biological activity of derivatives is significantly influenced by the nature of substituents on both the aromatic ring and the sulfonamide nitrogen.

Studies on related acetamide-sulfonamide scaffolds have demonstrated that modifications to the peripheral groups can dramatically alter biological activity. For instance, in a series of acetamide-sulfonamide conjugates, the nature of the group attached to the acetamide moiety was found to be a significant determinant of urease inhibition. It has been observed that an acetamide linked to a phenyl-alkyl group can exhibit better activity compared to those with a fluoro-substituted biphenyl (B1667301) group. nih.gov

Furthermore, substitutions on the sulfonamide side of the molecule also play a critical role. In some series, the presence of methyl-diazine and acetyl substitutions on the sulfonamide side resulted in consistent urease inhibition activity, regardless of the group on the acetamide side. nih.gov This suggests that for certain biological targets, the sulfonamide portion of the molecule may be a primary driver of interaction. The free para-amino group, as seen in the parent compound sulfanilamide (B372717), is often considered essential for antibacterial activity targeting dihydropteroate (B1496061) synthase (DHPS). Acetylation to form this compound can modulate this activity, sometimes acting as a prodrug that is later hydrolyzed to the active form.

The following table summarizes the influence of different substituents on the biological activity of related sulfonamide derivatives.

| Core Scaffold Modification | Peripheral Substituent | Resulting Biological Activity Trend |

| Acetamide Moiety | Phenyl-alkyl group | Generally enhanced urease inhibition compared to fluoro-substituted biphenyl groups. nih.gov |

| Sulfonamide Moiety | Methyl-diazine or acetyl group | Consistent urease inhibition. nih.gov |

| Sulfonamide Moiety | Thiazole substitution | Potent urease inhibition, with activity influenced by the group on the acetamide side. nih.gov |

| Phenyl Ring of Sulfonamide | Electron-withdrawing groups (e.g., nitro) | Can lead to increased antibacterial activity in some sulfonamide series. |

The modification of functional groups within this compound directly impacts how it binds to enzymes and its selectivity for different targets. The N-acetyl group, for example, is a key modification of the parent sulfanilamide. While the free amine of sulfanilamide is crucial for its antibacterial action, the acetylated form can alter its binding profile and pharmacokinetic properties. The additional carbonyl group in the N-acylsulfonamide moiety has the potential to form new hydrogen bonds within the active site of target enzymes, which can influence affinity and selectivity. nih.gov

In studies of related sulfonamides as enzyme inhibitors, the substitution on the sulfonamide nitrogen has been shown to be a critical determinant of selectivity. For instance, in a series of 4-phthalimidobenzenesulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen influenced selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The acidity of the sulfonamide group, which is influenced by its substituents, is also a key factor in its interaction with enzymes like carbonic anhydrase. The strongly electron-withdrawing nature of the aromatic SO2 group makes the nitrogen atom to which it is attached partially electropositive, increasing the acidity of the hydrogen atoms on the nitrogen. This acidity is crucial for the diuretic activity of certain sulfonamides.

The table below outlines the effects of specific functional group modifications on enzyme interactions in related sulfonamide compounds.

| Functional Group Modified | Modification | Impact on Enzyme Affinity and Selectivity |

| Amine on Phenyl Ring | Acetylation (forming this compound) | Modulates antibacterial activity; can act as a prodrug; introduces a carbonyl for potential new interactions. nih.gov |

| Sulfonamide Nitrogen | Substitution with heterocyclic rings | Can significantly alter affinity and selectivity for different enzyme isoforms (e.g., carbonic anhydrases). |

| Acetamide Moiety | Conjugation with bulky groups (e.g., ibuprofen) | Can lead to competitive or mixed-mode enzyme inhibition, depending on the conjugate. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, QSAR studies have been instrumental in predicting their activity and guiding the design of more potent derivatives.

In a QSAR study on a series of sulfanilamide derivatives as carbonic anhydrase (CA-II) inhibitors, various molecular descriptors calculated using Density Functional Theory (DFT) were used. nih.gov These descriptors, which include thermochemical properties like total energy and entropy, as well as electronic properties, were correlated with the inhibitory activity (LogKI). The resulting models demonstrated a strong correlation, with the best models showing a squared correlation coefficient (R²) of approximately 0.94. nih.gov This indicates that the inhibitory activity of these sulfonamides is significantly influenced by their energetic, entropic, polarity, and reactivity characteristics. nih.gov

Another QSAR study on sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity highlighted the importance of properties such as mass, polarizability, electronegativity, and the frequency of specific chemical bonds in determining cytotoxicity.

The key descriptors and their influence on the activity of sulfonamide derivatives are summarized in the table below.

| QSAR Model Descriptor | Influence on Biological Activity |

| Total Energy (DFT) | Significant correlation with carbonic anhydrase inhibition. nih.gov |

| Entropy (DFT) | A key factor in predicting carbonic anhydrase inhibitory activity. nih.gov |

| Polarity and Reactivity Indices | Important for modeling the inhibition of CA-II. nih.gov |

| Molecular Mass and Polarizability | Key predictors for the anticancer activity of related sulfur-containing compounds. |

| Electronegativity | A significant descriptor in QSAR models for anticancer activity. |

Advanced Computational Chemistry Methodologies

Advanced computational techniques provide a dynamic and detailed view of how this compound and its analogs interact with their biological targets at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies have provided valuable insights into their binding modes.

In a study of acetamide-sulfonamide conjugates as urease inhibitors, molecular docking revealed key interactions within the enzyme's active site. researchgate.net For example, a conjugate was observed to form three hydrogen bonds with the amino acid residues Ala440, His593, and Arg609, a pi-sulfur bond with Met637, and several hydrophobic interactions. researchgate.net Another potent inhibitor in the series formed four hydrogen bonds with Ala440, His519, Cys592, and Arg609, along with two pi-sulfur bonds and four pi-alkyl bonds. researchgate.net These detailed interaction maps help to explain the observed inhibitory activity and guide the design of new inhibitors.

The following table details the predicted interactions of a related acetamide-sulfonamide conjugate with the urease active site.

| Interacting Residue | Type of Interaction |

| Ala440, His593, Arg609 | Hydrogen Bond researchgate.net |

| Met637 | Pi-Sulfur Bond researchgate.net |

| Leu595, Phe605 | Van der Waals Interaction |

| His492, Met637 | Pi-Sulfur Bond |

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-receptor complex over time. MD simulations of acetamide-sulfonamide conjugates have been used to assess the stability of their binding to the urease enzyme. researchgate.net

In these simulations, the root-mean-square deviation (RMSD) of the protein backbone is monitored to observe structural stability. researchgate.net For the urease-conjugate complexes, the RMSD was found to equilibrate after a certain period, indicating that the compounds form stable complexes with the target enzyme without inducing significant conformational changes. researchgate.net This stability is a crucial factor for a compound to exert a sustained biological effect.

Prediction of Molecular Interactions and Binding Modes within Enzyme Active Sites

The prediction of how a molecule like this compound and its analogs interact with biological targets is a cornerstone of modern drug design. In silico techniques, particularly molecular docking, are employed to visualize and analyze these interactions within the active sites of enzymes.

Studies on related acetamide-sulfonamide scaffolds provide a framework for understanding these potential interactions. For instance, when derivatives of N-(4-sulfamoylphenyl)acetamide are conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479), they exhibit inhibitory activity against the urease enzyme. nih.govmdpi.com Molecular docking simulations of these conjugates within the urease active site have shown that they act as mechanism-based inhibitors. nih.gov The binding is primarily governed by electrostatic interactions with the nickel ions (Ni²⁺) in the active site and the formation of hydrogen bonds with adjacent amino acid residues. nih.gov

The crystal structure of the parent compound, N-(4-sulfamoylphenyl)acetamide, provides crucial details about its conformation and hydrogen bonding capabilities. nih.govresearchgate.net In its solid state, the molecule exhibits a specific three-dimensional architecture stabilized by hydrogen bonds. The N—H atoms of both the sulfonamide and amide groups act as hydrogen bond donors, forming interactions with oxygen atoms of neighboring molecules. nih.gov Specifically, the amino-H atoms bridge amide-O atoms to create supramolecular structures. nih.govresearchgate.net This inherent capacity for hydrogen bonding is a key factor in its predicted interactions within an enzyme's active site, which is a hydrogen-rich environment.

In docking studies of competitive inhibitors derived from this scaffold, various types of molecular interactions are observed. researchgate.net These include:

Hydrogen Bonds: Crucial for anchoring the ligand within the active site.

Pi-Sulfur Bonds: Interactions involving the sulfur atom of the sulfonamide group.

Pi-Alkyl Bonds: Hydrophobic interactions that contribute to binding affinity.

These predicted binding modes help to rationalize the observed biological activities and guide the synthesis of more potent derivatives. nih.gov

Theoretical Frameworks for Activity Prediction and Design Principles

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in computational chemistry used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its derivatives would typically include features such as hydrogen bond donors (from the NH groups), hydrogen bond acceptors (from the carbonyl and sulfonyl oxygen atoms), and aromatic regions (the phenyl ring).

The design strategy for novel urease inhibitors based on the acetamide-sulfonamide scaffold consciously retains the core pharmacophoric moiety to ensure interaction with the target enzyme. nih.gov By identifying and maintaining these key features while modifying other parts of the molecule, researchers can develop new compounds with potentially enhanced activity. For example, in the development of novel ligands for the translocator protein (TSPO), an N,N-disubstituted pyrazolopyrimidine acetamide scaffold was utilized, demonstrating how the core acetamide structure can be incorporated into a larger pharmacophore to achieve high binding affinity. mdpi.com

Assessment of Drug Likeness Properties (e.g., Lipinski's Rule of Five)

The "drug-likeness" of a compound is an important concept in drug discovery that assesses its potential to be an orally active drug in humans. Lipinski's Rule of Five is a widely used guideline to evaluate this potential. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 g/mol .

A calculated octanol-water partition coefficient (logP) not greater than 5.

Research on acetamide-sulfonamide conjugates derived from sulfa drugs and NSAIDs has shown that these compounds generally adhere to Lipinski's rules. nih.gov This compliance suggests they possess favorable physicochemical properties for oral bioavailability. nih.gov Poor membrane penetration is often associated with compounds having HBD and HBA counts above the recommended values. nih.gov

Below is a table summarizing the calculated properties for the parent compound N-(4-sulfamoylphenyl)acetamide, which are relevant to Lipinski's assessment.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 214.24 g/mol nih.gov | < 500 g/mol | Yes |

| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (from C=O and SO₂) | ≤ 10 | Yes |

| logP (XLogP3) | -0.4 nih.gov | ≤ 5 | Yes |

Beyond Lipinski's rules, other computational predictions are used to assess drug-likeness. For the acetamide-sulfonamide conjugates, properties such as the predicted brain/blood partition coefficient (QPlogBB) and binding to human serum albumin (QPlogKhsa) were found to be within acceptable ranges for drug candidates. nih.gov Quantitative structure-activity relationship (QSAR) studies on related acetamidosulfonamide derivatives further provide a theoretical framework for predicting antioxidant activities and designing new compounds with improved properties. researchgate.netnih.gov

Applications in Chemical Biology and Research Tool Development

Utilization as a Synthetic Intermediate and Precursor for Novel Chemical Entities

N-acetyl-N-(4-sulfamoylphenyl)acetamide is a valuable building block in organic synthesis, primarily due to its established role as a derivative of sulfanilamide (B372717). nih.gov The presence of the sulfonamide and acetamide (B32628) functionalities allows for its use as a starting point for creating more complex molecules with tailored biological activities.

The synthesis of this compound itself is straightforward, typically involving the reaction of sulfanilamide with a reagent like 2-acetyl chloride. nih.govresearchgate.net Once formed, it serves as a key intermediate. For instance, its core structure is the foundation for creating a variety of N-substituted sulfonamide derivatives. Researchers have synthesized libraries of related compounds by modifying the sulfonamide nitrogen with different chemical groups, such as pyridin-2-ylmethyl, cyclopentyl, and phenethyl moieties. nih.gov This approach leverages the stable acetamidophenylsulfamoyl core to explore how different substituents impact biological activity, leading to the discovery of compounds with potential antioxidative properties. nih.gov

Furthermore, the scaffold is integral to the development of drug conjugates. In one strategy, well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) have been chemically linked to the sulfanilamide framework (a close relative and precursor) to create novel acetamide-sulfonamide containing entities. nih.govmdpi.com This conjugation aims to create hybrid molecules that might possess enhanced or synergistic biological effects. The synthesis typically involves activating the carboxylic acid of the NSAID and coupling it with the amino group of a sulfa drug, demonstrating the utility of the sulfonamide scaffold as a platform for creating diverse chemical structures. nih.gov The crude form of this compound is often sufficiently pure for many synthetic applications, though it can be crystallized from hot water for higher purity. prepchem.com

Exploration in Protein Labeling and Bioconjugate Chemistry (for specific derivatives)

While this compound itself is not typically used directly for protein labeling, its core structure is relevant to bioconjugation strategies. The development of derivatives is key to this application. For bioconjugation to occur, a molecule generally requires a reactive handle that can form a covalent bond with a biological macromolecule like a protein.

The this compound scaffold can be chemically modified to include such reactive groups. Conceptually, synthetic chemists can introduce functionalities like alkynes or azides for click chemistry, or activated esters for amine-reactive labeling. By using the core scaffold, which is known to interact with certain classes of enzymes like carbonic anhydrases, these modified derivatives could be designed as activity-based probes or labeling agents for specific protein targets. This strategy of linking a known pharmacophore to a reactive group is a cornerstone of modern chemical biology for identifying and studying protein function.

Research Probes for Studying Metabolic Pathways and Bacterial Resistance Mechanisms

This compound serves as a valuable research probe, particularly in the study of xenobiotic metabolism and enzyme inhibition. It is a known metabolite of the sulfonamide antibiotic sulfanilamide and the herbicide asulam (B1667650). caymanchem.com Its formation pathway involves the N4-acetylation of sulfanilamide in the liver, a common metabolic route for aromatic amines. caymanchem.com The initial conversion of asulam to sulfanilamide can be mediated by intestinal microflora, making the compound a useful tool for investigating the interplay between host and microbial metabolism. caymanchem.com

As a research tool, it has been used to study specific enzyme families. Notably, this compound is an inhibitor of several isoforms of carbonic anhydrase (CA), with reported inhibition constants (Ki) of 246 nM for human CAII, 135 nM for CAIX, and 49 nM for CAXII. caymanchem.com This inhibitory activity allows it to be used as a probe to investigate the function and structure of these enzymes, which are involved in numerous physiological processes.

In the context of bacterial resistance, the sulfonamide scaffold is central. Bacteria develop resistance to sulfonamide antibiotics primarily by acquiring sul genes, which produce a modified dihydropteroate (B1496061) synthase (DHPS) enzyme that is not inhibited by the drugs. nih.gov While this compound is a metabolite, the study of its interaction—and that of its parent compounds—with both wild-type and resistant DHPS enzymes is crucial for understanding the molecular basis of resistance. nih.gov The development of novel acetamide and other sulfonamide derivatives is an active area of research aimed at overcoming these resistance mechanisms, often by designing molecules that can inhibit the resistant enzymes or bypass the blocked pathway. nih.gov

Conceptual Design of Advanced Chemical Entities based on Scaffold

The this compound scaffold is a proven platform for the conceptual design of new and advanced chemical entities. Its value lies in its drug-like properties and the extensive historical knowledge associated with sulfonamides. Medicinal chemists leverage this scaffold to create derivatives with finely tuned activities. nih.govresearchgate.net

Recent research has focused on synthesizing conjugates and derivatives for specific therapeutic targets. For example, by linking the scaffold to other pharmacophores, researchers have developed novel compounds screened for anti-urease activity. nih.gov The structure-activity relationship (SAR) studies of these new molecules revealed that substitutions on both the acetamide and sulfonamide portions of the scaffold significantly influence their inhibitory potential. nih.gov

This modular approach allows for the systematic exploration of chemical space. Modifications can be made to:

The acetamide group.

The aromatic ring (e.g., substitution patterns).

The sulfonamide nitrogen.

This strategy has been employed to generate molecules with potential as COX-2 inhibitors and compounds with antimicrobial or antifungal properties. nih.gov The design process often involves computational studies, such as molecular docking, to predict how new derivatives will interact with their biological targets before undertaking their synthesis. nih.gov

| Derivative Class | Scaffold Modification | Target/Application | Reference |

|---|---|---|---|

| NSAID-Sulfa Conjugates | Ibuprofen or flurbiprofen conjugated to a sulfa drug base. | Urease Inhibition | nih.govmdpi.com |

| N-Substituted Sulfonamides | Cyclohexyl, phenethyl, or other groups added to the sulfonamide nitrogen. | Antioxidant Activity | nih.gov |

| Carbonic Anhydrase Inhibitors | The core scaffold itself shows inhibitory activity. | Enzyme Inhibition Probe | caymanchem.com |

| Pyrazolyl Benzenesulfonamides | More complex heterocyclic systems built upon the sulfonamide core. | COX-2 Inhibition | nih.gov |

Prodrug Design Strategies for Enhanced Research Utility

The N-acetylated sulfonamide motif is a key component in prodrug design strategies. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This approach is often used to improve properties such as solubility, stability, or bioavailability.

Emerging Research Directions and Future Perspectives

Development of Novel Derivative Classes with Enhanced Selectivity and Potency

The development of new chemical entities based on the acetamide-sulfonamide framework is a highly active area of research. nih.gov The primary goal is to synthesize derivatives with improved biological target selectivity and increased potency. Scientific strategy often involves creating drug conjugates, a method that combines established therapeutic molecules with the sulfonamide scaffold to generate novel compounds with potentially synergistic or enhanced effects. nih.gov

One prominent research avenue is the synthesis of conjugates by coupling the amino group of various sulfa drugs with the carboxylic acid group of other pharmacologically active agents, such as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This creates a diverse library of new molecules. For instance, researchers have successfully synthesized acetamide-sulfonamide scaffolds by conjugating ibuprofen (B1674241) and flurbiprofen (B1673479) with a range of sulfa drugs. nih.gov These efforts have yielded compounds with significant inhibitory activity against various enzymes, demonstrating that the core structure is amenable to modifications that can fine-tune its biological action. nih.govnih.gov

Key structural modifications and their observed effects include:

Substitution on the Sulfonamide Moiety : The introduction of different heterocyclic rings (like isoxazole, diazine, or thiazole) onto the sulfonamide nitrogen has been shown to significantly influence the compound's inhibitory profile. nih.gov

Modification of the Acetamide (B32628) Group : Altering the group attached to the acetamide nitrogen, for example by replacing a simple phenyl ring with a phenyl-alkyl or a fluoro-substituted biphenyl (B1667301) group, has a direct impact on activity. nih.gov Studies have shown that acetamide linked to phenyl-alkyl groups can confer better activity compared to a fluoro-substituted biphenyl group in certain contexts. nih.gov

These synthetic strategies highlight a modular approach to designing new derivatives. By systematically altering different parts of the "N-acetyl-N-(4-sulfamoylphenyl)acetamide" backbone, researchers can explore a vast chemical space to identify next-generation compounds with precisely tailored therapeutic properties.

Advanced Mechanistic Elucidation Studies at the Atomic Level

A deeper understanding of how these molecules interact with their biological targets is crucial for rational drug design. Future research will increasingly focus on elucidating these mechanisms at an atomic level using a combination of computational and experimental techniques.

Computational Approaches:

Molecular Docking and Dynamics: In silico molecular docking is used to predict the binding orientation of sulfonamide derivatives within the active site of target proteins. nih.govnih.gov These studies help identify key interactions, such as hydrogen bonds and electrostatic interactions with protein residues or metallic cofactors. nih.gov For example, docking studies on related acetamide-sulfonamide conjugates have shown that they can act as mechanism-based inhibitors that bind within an enzyme's active site. nih.gov